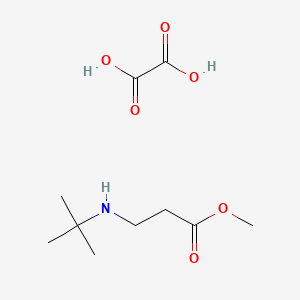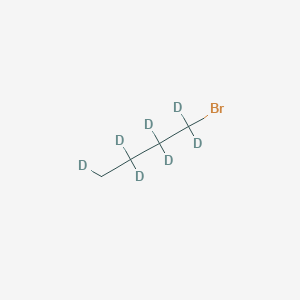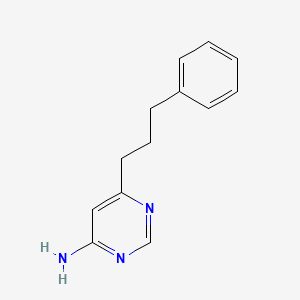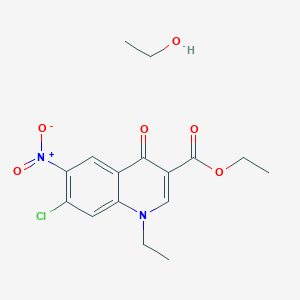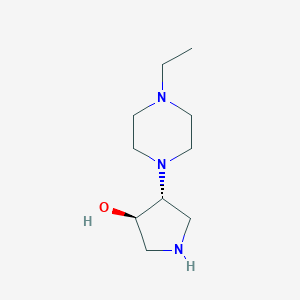
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as CPPMP, is an organic compound that has been extensively studied for its potential medicinal applications. It is a cyclopropylmethylpyrazole derivative with a pyrazin-2-yl moiety and a 1H-pyrazol-4-ylmethanol side chain. CPPMP has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been investigated for its potential to modulate neurotransmitter release and its ability to modulate intracellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with specific substitutions, such as methoxy groups, have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012). This suggests potential applications in developing new antimicrobial agents.
Anticancer Applications
- Anticancer and Antimicrobial Agents : Novel pyrazole derivatives have been investigated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug. These compounds also demonstrate good to excellent antimicrobial activity, indicating their dual therapeutic potential (Hafez et al., 2016).
Synthesis and Biological Evaluation
- Synthetic Approaches and Biological Activities : The synthesis of pyrazole derivatives and their evaluation for biological activities is a significant area of research. These compounds are known for their potential in treating various diseases due to their pharmacological properties. Studies have focused on creating novel derivatives and assessing their efficacy in different biological assays (Katariya et al., 2021).
Photochemical and Fluorescent Properties
- Optical and Fluorescent Studies : Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, a related class, have been designed and synthesized, with their structures confirmed by various analytical techniques. The optical properties, including UV-vis absorption and fluorescence spectroscopy, have been investigated, revealing potential applications in material science and as fluorescent markers (Zheng et al., 2011).
Green Chemistry and Eco-friendly Synthesis
- Eco-friendly Synthesis Strategies : The development of new heterocyclic pyrazolic carboxylic α-amino esters through eco-friendly synthesis strategies highlights the importance of sustainable approaches in chemical synthesis. These compounds, derived from pyrazole alcohols, have been studied for their potential as active biomolecules, demonstrating the integration of green chemistry principles in medicinal chemistry research (Mabrouk et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in drug discovery programs , suggesting that they may interact with biological targets
Mode of Action
The mode of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is currently unknown. Similar compounds have been shown to undergo methylation at the non-coordinated nitrogen of the pyrazine ring . This process could potentially alter the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s methylation . Additionally, the compound’s synthesis suggests it may be stable under a variety of conditions .
Eigenschaften
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXOZYIESBKGLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



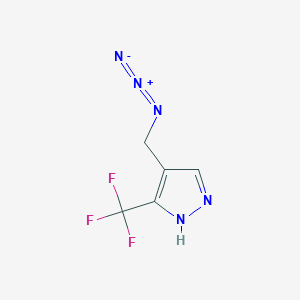
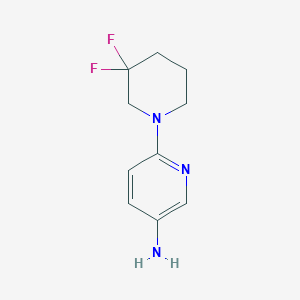
![2-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1482552.png)
![(6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1482554.png)
![5-[(3R)-pyrrolidin-3-yloxy]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1482556.png)

![2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1482558.png)
